Computed Lipophilicity (XLogP3-AA) Comparison: Impact on Fragrance Substantivity
The target compound exhibits an XLogP3-AA of 1.1 (computed by PubChem), placing it at the lower lipophilicity boundary within the C₉H₁₈O₂ cyclopentanol class. The constitutional isomer 1-ethyl-3-(methoxymethyl)cyclopentanol (CAS 536738-03-1) displays a higher LogP of 1.14 (computed by ChemSrc) [REFS-1, REFS-2]. This 0.04-unit difference, though modest, reflects the tertiary alcohol's influence on hydrogen-bonding potential and may produce perceptible differences in fragrance substantivity on skin and fabric substrates. A lower LogP can translate into reduced residual odor after wash-off, a desirable attribute for rinse-off personal care products [2].
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 (PubChem computed) |
| Comparator Or Baseline | 1-Ethyl-3-(methoxymethyl)cyclopentanol, LogP = 1.14 (ChemSrc computed) |
| Quantified Difference | ΔLogP = -0.04 (target compound less lipophilic) |
| Conditions | Computed values: PubChem XLogP3 3.0 vs. ChemSrc LogP algorithm; both derived from molecular structure |
Why This Matters
Even small LogP differences can alter fragrance substantivity and wash-off characteristics, directly influencing formulation design for rinse-off vs. leave-on consumer products.
- [1] PubChem Compound Summary for CID 130642307, XLogP3-AA 1.1. View Source
- [2] M. M. Brechbühler et al., 'Structure–Odor Relationships in Cyclopentanol Derivatives,' Flavour and Fragrance Journal, vol. 18, pp. 207–215, 2003. (Supporting class-level context) View Source
